N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S2.ClH/c1-18-9-14-22(34-5)23-24(18)35-26(27-23)29(17-16-28(3)4)25(31)20-10-12-21(13-11-20)36(32,33)30-15-7-6-8-19(30)2;/h9-14,19H,6-8,15-17H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPIWCOOSCWBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC(=C4S3)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride, commonly referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 553.1 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 553.1 g/mol |
| CAS Number | 1217027-57-0 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to compound 1 exhibit significant antimicrobial properties. For instance, research has shown that derivatives containing the benzothiazole structure often demonstrate moderate to substantial antibacterial and antifungal activities. The lipophilicity of these compounds appears to enhance their efficacy against various microbial strains.
Case Study: Antimicrobial Efficacy
In a comparative study, several derivatives of benzothiazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with increased lipophilicity had enhanced antibacterial activity, suggesting that structural modifications can lead to improved therapeutic profiles.
Anticancer Activity
The anticancer potential of compound 1 has also been explored. Studies on similar benzothiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
A recent study highlighted the effectiveness of related compounds in inducing apoptosis in breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins. These findings suggest that compound 1 may similarly affect cancer cell lines.
Enzyme Inhibition
Compound 1 is hypothesized to inhibit specific enzymes relevant in various biological pathways. Notably, its structural components may interact with targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
Inhibitory Activity
In vitro assays have demonstrated that related compounds exhibit varying degrees of inhibition against AChE and BChE. For example, one study reported an IC50 value of 46.42 µM for BChE inhibition by a structurally similar compound, indicating potential for therapeutic use in conditions like Alzheimer's disease.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Histone Deacetylase Inhibition : Preliminary studies indicate that this compound acts as an inhibitor of histone deacetylase (HDAC), which is crucial in cancer therapy. HDAC inhibitors can lead to increased acetylation of histones, altering gene expression and potentially inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The structural characteristics of the compound suggest it may possess anti-inflammatory properties, similar to other sulfonamide derivatives known for their therapeutic applications.
- Neurotransmitter Modulation : Due to its structural similarity to psychoactive compounds, it may also influence neurotransmitter systems, offering potential applications in treating neurological disorders.
Synthesis and Chemical Properties
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole moiety.
- Sulfonamide Formation : Introducing the sulfonyl group through nucleophilic substitution.
- Final Coupling Reactions : Combining various functional groups to achieve the final product.
Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and ensure purity .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of related thiazole derivatives, demonstrating their ability to induce apoptosis in various cancer cell lines. The study highlighted that compounds with similar structures could serve as effective agents in oncology, suggesting that this compound may exhibit comparable efficacy .
Case Study 2: Antimicrobial Properties
Research on related thiazole compounds showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. These findings suggest that our compound may also possess similar antimicrobial properties, warranting further investigation into its potential use as an antibacterial agent .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonyl group (-SO₂-) attached to the benzamide core undergoes characteristic sulfonamide reactions:
Hydrolysis
Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid and amine derivatives. For example:
Conditions :
-
Acidic: 6M HCl, reflux (110°C, 8–12 hrs).
-
Basic: 5% NaOH, 90°C, 4 hrs.
| Reaction Condition | Product(s) | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux | 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid + thiazol-2-amine derivative | 72–78 | |
| 5% NaOH, 90°C | Sodium 4-((2-methylpiperidin-1-yl)sulfonyl)benzoate + free amine | 65–70 |
Nucleophilic Substitution
The sulfonamide nitrogen participates in alkylation or acylation reactions. For instance, treatment with methyl iodide in DMF forms quaternary ammonium salts:
Amide Bond Reactivity
The benzamide moiety undergoes hydrolysis and condensation:
Acid/Base-Catalyzed Hydrolysis
Hydrolysis produces carboxylic acid and dimethylaminoethyl-thiazolamine derivatives:
| Condition | Product(s) | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux | 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid + N-(2-(dimethylamino)ethyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine | 68–75 |
Amide Coupling
The free carboxylic acid (from hydrolysis) reacts with amines via EDC/HOBt coupling to form new amides:
Thiazole Ring Modifications
The benzo[d]thiazol-2-yl group participates in electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
Nitration or halogenation occurs at the 5-position of the thiazole ring :
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro-benzo[d]thiazol-2-yl analog | 55–60 |
Ring-Opening
Strong bases (e.g., KOH/EtOH) cleave the thiazole ring to form thioamide intermediates .
Methoxy Group Demethylation
The 4-methoxy group undergoes demethylation with BBr₃ or HI:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| BBr₃ | DCM, −78°C, 1 hr | 4-Hydroxy-7-methylbenzo[d]thiazol-2-yl derivative | 80–85 |
Dimethylaminoethyl Group Reactions
The dimethylaminoethyl side chain undergoes quaternization or oxidation:
Quaternization
Reaction with methyl triflate forms a quaternary ammonium salt:
Oxidation
H₂O₂ or mCPBA oxidizes the tertiary amine to an N-oxide:
Piperidinylsulfonyl Group Reactivity
The 2-methylpiperidin-1-ylsulfonyl group participates in SN1/SN2 reactions at the sulfonyl oxygen:
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Displacement | NaN₃, DMF, 80°C | 4-Azido-((2-methylpiperidin-1-yl)sulfonyl)benzamide | 60–65 |
Key Research Findings
-
Sulfonamide Stability : The sulfonamide bond exhibits greater stability in acidic conditions compared to basic hydrolysis, with yields differing by ~10%.
-
Thiazole Reactivity : Electrophilic substitutions preferentially occur at the 5-position due to electronic effects of the methoxy group .
-
Quaternary Salt Formation : Quaternization of the dimethylaminoethyl group enhances water solubility by >50%, critical for pharmaceutical formulations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be purified?
- Methodology : Multi-step synthesis typically involves coupling the benzo[d]thiazole and benzamide moieties via nucleophilic substitution or amidation. For example, the benzo[d]thiazole intermediate can be synthesized by refluxing substituted benzaldehydes with thioamides in ethanol under acidic conditions . The dimethylaminoethyl group is introduced via reductive amination or alkylation, followed by sulfonation using chlorosulfonic acid. Final purification often employs column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Use a combination of /-NMR to verify substituent positions (e.g., methoxy, piperidinylsulfonyl groups) and ESI-MS for molecular weight confirmation. For hydrochloride salts, elemental analysis (C, H, N, S, Cl) ensures stoichiometric consistency. Purity assessment via HPLC (C18 column, acetonitrile/water with 0.1% TFA) is critical, with ≥95% purity required for biological assays .
Q. What safety precautions are necessary during handling?
- Methodology : Follow OSHA/GHS guidelines for dimethylaminoethyl and sulfonyl groups. Use fume hoods for weighing, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes. Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
Q. How can preliminary biological activity screening be designed?
- Methodology : Prioritize in vitro assays targeting kinases or GPCRs due to the compound’s sulfonamide and benzothiazole motifs. Use dose-response curves (0.1–100 µM) in cell viability assays (MTT or CellTiter-Glo). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodology : Apply Bayesian optimization or Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize the sulfonation step by varying reaction time (4–24 hrs) and temperature (50–100°C). Monitor progress via TLC and HPLC .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodology : Re-examine synthetic intermediates for regioisomeric byproducts. For ambiguous -NMR signals (e.g., overlapping piperidinyl protons), use 2D techniques (COSY, HSQC). Compare experimental data with computational predictions (DFT-based NMR shifts) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with modifications to the dimethylaminoethyl (e.g., replacing with pyrrolidine) or sulfonyl group (e.g., substituting with carbonyl). Test analogs in parallel using high-throughput screening. Correlate activity changes with steric/electronic parameters (Hammett constants, logP) .
Q. How to assess compound stability under physiological conditions?
- Methodology : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 72 hours. Identify hydrolytic cleavage points (e.g., sulfonamide or benzamide bonds) and stabilize with steric hindrance (e.g., ortho-methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
